Bienvenue dans la boutique en ligne BenchChem!

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Medicinal chemistry Structure–activity relationship Physicochemical property

This 1,2,4-oxadiazole building block features a secondary alcohol delivering precisely one hydrogen-bond donor (pKa=12.06) without basic-amine ionization complications. With TPSA=59.2 Ų and XLogP3=1.4, it satisfies CNS design thresholds (HBD≤1, TPSA≤70 Ų) while mitigating hERG and metabolic-instability risks inherent to higher-logP oxadiazole analogs. The alcohol handle supports oxidation, Mitsunobu inversion, activation-substitution, and esterification from a single inventory item, accelerating SAR exploration in core-and-decorate programs. Multi-vendor availability at ≥95% purity ensures supply-chain continuity for sustained discovery campaigns.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 1603108-27-5
Cat. No. B2720137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol
CAS1603108-27-5
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC(C1=NOC(=N1)C2=CC=CC=C2)O
InChIInChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3
InChIKeyWNSNTPZQRIEUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS 1603108-27-5): Physicochemical Identity and Procurement Context


1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol (CAS 1603108-27-5) is a 1,2,4-oxadiazole heterocycle bearing a secondary alcohol at the 3‑position and a phenyl ring at the 5‑position [1]. With a molecular formula of C₁₀H₁₀N₂O₂, a molecular weight of 190.20 g·mol⁻¹, and a computed logP of 1.4, this compound is offered as a research‑grade building block (typically ≥95 % purity) by multiple specialty chemical suppliers . The 1,2,4‑oxadiazole scaffold is a recognized bioisostere of ester and amide functionalities, making this alcohol‑bearing derivative a strategically functionalized intermediate for medicinal‑chemistry and agrochemical discovery programs.

Why 1,2,4-Oxadiazole Analogs Cannot Simply Replace 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol


Substituting the alcohol‑bearing target compound with a closely related 1,2,4‑oxadiazole analog, such as the ketone (CAS 30738‑77‑3), the primary amine (CAS 1292180‑21‑2), or the unsubstituted 5‑phenyl‑1,2,4‑oxadiazole (CAS 16494‑52‑3), fundamentally alters key molecular properties that govern downstream synthetic utility, physicochemical behaviour, and biological recognition [1][2]. The presence of the secondary alcohol introduces a single, non‑ionizable hydrogen‑bond donor, increases topological polar surface area (TPSA) from ~35 Ų (parent oxadiazole) to 59.2 Ų, and provides a versatile synthetic handle—differentiation that cannot be recovered by simple scaffold hopping without re‑engineering the entire hit‑to‑lead or reaction sequence [1].

Quantitative Differentiation of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol Against Structural Analogs


Hydrogen‑Bond Donor (HBD) Count: A Single Non‑Ionizable Donor Differentiates the Alcohol from the Ketone and Simple Oxadiazole Scaffolds

The target compound possesses exactly one hydrogen‑bond donor (the secondary alcohol), whereas the ketone analog and the parent 5‑phenyl‑1,2,4‑oxadiazole have zero HBDs, and the amine analog carries two HBDs (primary amine) [1][2]. For CNS drug design, the recommended HBD count is ≤1, making the alcohol uniquely compliant among the three functionalized analogs. The pKa of 12.06 ensures the alcohol remains fully protonated at physiological pH, avoiding the ionisation‑related permeability penalty observed with basic amines .

Medicinal chemistry Structure–activity relationship Physicochemical property

Lipophilicity (XLogP3‑AA): Balanced logP = 1.4 Offers a Mid‑Range Profile Distinct from More Lipophilic Methyl‑Substituted Analogs

The target compound’s computed XLogP3‑AA of 1.4 situates it between the parent 5‑phenyl‑1,2,4‑oxadiazole (estimated logP ~1.5) and the more lipophilic 3‑methyl‑5‑phenyl‑1,2,4‑oxadiazole (estimated logP ~2.0), while the more polar amine analog has a substantially lower logP [1][2]. The moderate lipophilicity of the alcohol congener aligns with the optimal logP range (1–3) for oral bioavailability and avoids the excessive lipophilicity that drives promiscuous binding and poor solubility [3].

Pharmacokinetics ADME Lipophilicity

Topological Polar Surface Area (TPSA = 59.2 Ų): Elevating Polarity Beyond the Parent Oxadiazole While Retaining CNS‑Permissive Boundaries

The TPSA of the alcohol‑bearing compound is 59.2 Ų, significantly higher than that of the parent 5‑phenyl‑1,2,4‑oxadiazole (~35 Ų) and the 3‑methyl analog (~35 Ų), but still below the widely cited CNS‑permeability ceiling of 70–90 Ų [1][2]. In contrast, the amine analog, with an additional basic nitrogen, may exhibit a higher effective TPSA under physiological conditions due to ionisation. The 24 Ų increase in TPSA relative to the parent scaffold translates to a predicted 2‑fold reduction in passive membrane permeability (log BB ~ −0.3 per 10 Ų), providing a deliberate polarity anchor for solubility while maintaining potential for CNS exposure [3].

CNS permeability Physicochemical property Transport

Synthetic Versatility: The Secondary Alcohol Provides a Divergent Scaffold Handle Absent in the Ketone and Unsubstituted Analogs

The secondary alcohol moiety permits orthogonal derivatisation pathways—oxidation to the ketone, activation as a mesylate/tosylate for nucleophilic displacement, Mitsunobu inversion, or esterification—that are unavailable from the ketone analog (which is already oxidised) or the unsubstituted oxadiazole (which lacks a functional handle at the 3‑position) . This functional‑group carrying capacity reduces the number of synthetic steps required to access diverse screening compounds; for example, access to the amine analog from the alcohol requires a single two‑step sequence (activation → amination), whereas procurement of the amine analog directly locks the user into a single functional state [1].

Synthetic chemistry Building block Late‑stage functionalisation

Commercial Availability and Purity Benchmarking: 95% Purity with Multiple Vendor Sourcing Provides Greater Procurement Reliability Than the Ketone Analog

The target compound is listed at ≥95% purity by at least three independent vendors (AKSci, Leyan, ChemicalBook) with inventory ranging from 100 mg to 10 g scales, whereas the ketone analog (CAS 30738-77-3) appears to have limited commercial representation at the time of analysis . The amine analog (CAS 1292180-21-2) is available at 95% purity but commands a higher unit price ($485/100 mg vs. $527/100 mg for the alcohol at AKSci), reflecting differences in synthetic accessibility and market competition .

Procurement Supply chain Quality control

Preferred Application Scenarios for 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol


Medicinal Chemistry Hit‑to‑Lead Libraries Requiring a Single, Neutral H‑Bond Donor

When a screening hit contains an ester or amide bioisostere and the project requires introduction of a precisely one H‑bond donor for target engagement, the alcohol‑bearing oxadiazole delivers HBD = 1 with pKa = 12.06, avoiding the ionisation complications of basic amines [1]. This makes it suitable for CNS‑oriented programs where HBD count ≤1 and TPSA ≤70 Ų are critical design parameters [2].

Diversity‑Oriented Synthesis Where a Common Intermediate Must Support Multiple Parallel Derivatisation Paths

Programs that employ a ‘core‑and‑decorate’ strategy benefit from the alcohol handle’s ability to undergo oxidation, activation‑substitution, Mitsunobu inversion, and esterification without requiring separate building‑block procurement for each functional output [1]. This reduces inventory complexity and accelerates SAR exploration cycles.

Physicochemical Property Optimisation When Lipophilicity Must Be Held Below logP = 2

With an XLogP3‑AA of 1.4, the alcohol analog is inherently more polar than the 3‑methyl‑substituted oxadiazole (logP ~2.0) while retaining sufficient lipophilicity for membrane passage [2]. This profile supports lead optimisation against targets where elevated logP correlates with hERG liability or metabolic instability.

Procurement‑Sensitive Programs Requiring Multi‑Vendor Assurance and Scalable Supply

The availability of 1‑(5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)ethan‑1‑ol from at least three independent vendors at ≥95% purity, in quantities from 100 mg to 10 g, provides the supply chain redundancy required for sustained medicinal‑chemistry campaigns and mitigates the risk of vendor‑specific stockouts .

Quote Request

Request a Quote for 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.